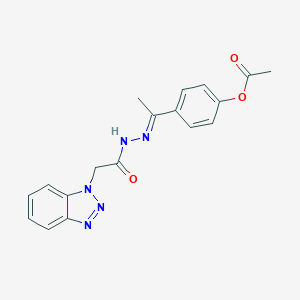![molecular formula C34H29N3O5 B380366 2-[4-[4-[(1,3-Dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione CAS No. 326907-51-1](/img/structure/B380366.png)
2-[4-[4-[(1,3-Dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[4-[(1,3-Dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C34H29N3O5 and its molecular weight is 559.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-[4-[(1,3-Dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-[4-[(1,3-Dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Photo-induced Electron Transfer
Studies on naphthalimide derivatives with piperazine substituents have shown significant potential in the field of luminescent materials and sensors. For instance, compounds similar to the one have been synthesized and demonstrated to have fluorescence properties that vary with pH, making them useful as pH probes. These materials also exhibit photo-induced electron transfer (PET) processes, which can be manipulated through chemical modifications. This characteristic is particularly valuable for developing fluorescent sensors and materials for electronic applications (Gan et al., 2003).
Catalytic Applications in Organic Synthesis
Research has also explored the catalytic use of related compounds in organic synthesis, such as in the platinum-catalyzed hydrative carbocyclizations of oxo-alkyne-nitrile functionalities. These processes enable the synthesis of nitrogen-containing heterocycles, showcasing the compound's role as a versatile catalyst in forming complex organic structures (Mukherjee & Liu, 2011).
Antimicrobial Activity
The structural motif of naphthalimide, especially when linked with piperidine or similar groups, has been investigated for antimicrobial properties. Certain derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting potential for the development of new antimicrobial agents. The specificity of these compounds against particular pathogens highlights their importance in medicinal chemistry for targeting infectious diseases (Rani et al., 2019).
Photophysical Studies and Material Science
The incorporation of naphthalimide and isoquinoline units into a single molecule can significantly affect the photophysical properties, making these compounds suitable for investigation in material science. For example, benzoisoquinoline-1,3-dione-based compounds have been used to develop thermally activated delayed fluorescent (TADF) emitters. These materials are of interest for organic light-emitting diode (OLED) applications due to their high quantum efficiency and stability, paving the way for advanced optoelectronic devices (Yun & Lee, 2017).
Eigenschaften
IUPAC Name |
2-[4-[4-[(1,3-dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29N3O5/c38-28(14-5-17-36-31(39)24-10-1-6-22-7-2-11-25(29(22)24)32(36)40)35-18-15-21(16-19-35)20-37-33(41)26-12-3-8-23-9-4-13-27(30(23)26)34(37)42/h1-4,6-13,21H,5,14-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYONBGMWRKZKFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)CCCN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-7-{4-[(phenylmethyl)oxy]phenyl}-N-pyridin-2-yl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380283.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380284.png)
![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380286.png)
![4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B380287.png)
![Ethyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380289.png)
![Ethyl 4-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B380290.png)
![1,3-dimethyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B380293.png)
![3-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B380296.png)
![Methyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380299.png)

![2-(1H-benzimidazol-1-yl)-N'-[3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B380303.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B380304.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(3-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B380306.png)
![N-(2-methoxyethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B380307.png)